molecular formula C12H15NO B8357716 7-Dimethylaminotetralone

7-Dimethylaminotetralone

Cat. No.: B8357716
M. Wt: 189.25 g/mol
InChI Key: QCXVYKXRHWYLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Dimethylaminotetralone (C₁₂H₁₅NO) is a tetralone derivative characterized by a dimethylamino group at the 7-position of the tetralin ring. Its physicochemical properties, such as LogP (estimated ~2.5) and molecular weight (189.26 g/mol), suggest moderate lipophilicity, which may influence bioavailability and blood-brain barrier penetration .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

7-(dimethylamino)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H15NO/c1-13(2)10-7-6-9-4-3-5-12(14)11(9)8-10/h6-8H,3-5H2,1-2H3

InChI Key

QCXVYKXRHWYLDP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(CCCC2=O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on tetralone derivatives and related heterocyclic compounds described in the evidence, though direct data on 7-dimethylaminotetralone are absent.

Structural Analog: 7-Methoxy-2-Methyl Isoflavone

  • Molecular Properties: Property 7-Methoxy-2-Methyl Isoflavone this compound (Estimated) Molecular Formula C₁₇H₁₄O₃ C₁₂H₁₅NO LogP 3.2 ~2.5 Hydrogen Bond Acceptors 3 1 (O in ketone) Pharmacological Contrast:
  • The methoxy group in 7-methoxy-2-methyl isoflavone enhances binding to estrogen receptors, whereas the dimethylamino group in this compound may confer basicity, altering interaction with CNS targets .

Heterocyclic Analog: Thiazolo[4,5-d]pyrimidine Derivatives

  • Synthetic Pathways: Thiazolo derivatives () are synthesized via cyclocondensation, contrasting with tetralone derivatives, which typically undergo Friedel-Crafts acylation or Grignard reactions.

Aliphatic Ketone: 7-Methyloctan-3-one

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